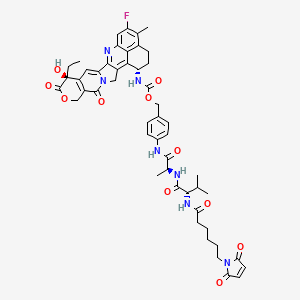
Fenretinide glucuronide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenretinide glucuronide-d4 is a deuterium-labeled derivative of fenretinide glucuronide. Fenretinide itself is a synthetic retinoid derivative of all-trans-retinoic acid, known for its chemopreventive and antineoplastic properties . The addition of deuterium atoms in this compound enhances its stability and allows for more precise pharmacokinetic and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fenretinide glucuronide-d4 involves the incorporation of deuterium atoms into fenretinide glucuronide. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis . The specific reaction conditions and catalysts used can vary, but common methods include the use of deuterated solvents and deuterium gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the consistent incorporation of deuterium atoms. Quality control measures are crucial to ensure the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fenretinide glucuronide-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and pH, are optimized based on the desired reaction and the stability of this compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Fenretinide glucuronide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of fenretinide.
Biology: Employed in studies to investigate the biological effects of fenretinide and its metabolites.
Industry: Applied in the development of new drug formulations and delivery systems.
Mecanismo De Acción
Fenretinide glucuronide-d4 exerts its effects through mechanisms similar to fenretinide. It inhibits the growth of cancer cells by inducing apoptosis through both retinoid-receptor-dependent and retinoid-receptor-independent pathways . Fenretinide selectively accumulates in tissues like the breast, where it inhibits cell growth by inducing apoptosis rather than differentiation . This process involves the generation of reactive oxygen species and the activation of mitochondrial pathways .
Comparación Con Compuestos Similares
Similar Compounds
Fenretinide: The parent compound, known for its chemopreventive and antineoplastic properties.
All-trans-retinoic acid: A natural retinoid with similar biological activities but different toxicity profiles.
4-Hydroxyphenyl retinamide: Another synthetic retinoid with similar mechanisms of action.
Uniqueness
Fenretinide glucuronide-d4 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies of its pharmacokinetics and metabolism . This makes it a valuable tool in drug development and research.
Propiedades
Fórmula molecular |
C32H41NO8 |
|---|---|
Peso molecular |
571.7 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,5,6-tetradeuterio-4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26-,27-,28+,29-,31+/m0/s1/i12D,13D,14D,15D |
Clave InChI |
UVITUJIIRZWOPU-PXYYWTELSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)

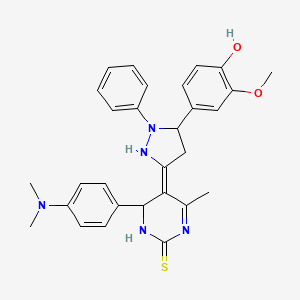
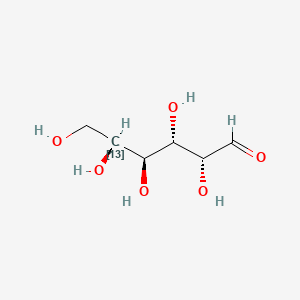

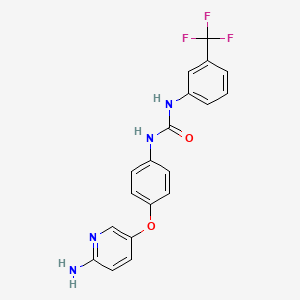
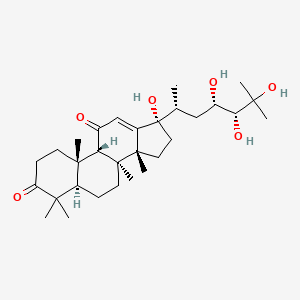
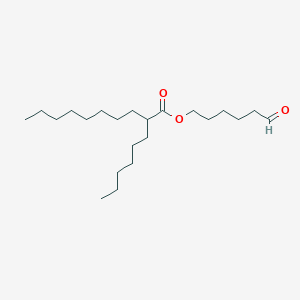

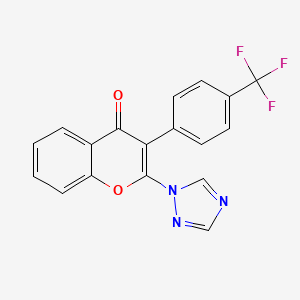
![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)
